3-Chloro-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUWTXQYYVOSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylthiophene-2-carboxamide typically involves the chlorination of 4-methylthiophene-2-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Methylthiophene-2-carboxamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Amino-thiophene derivatives.
Scientific Research Applications
Chemistry
3-Chloro-4-methylthiophene-2-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound has been investigated for its antimicrobial properties. Studies show that it can inhibit bacterial growth by disrupting cell membranes and interfering with essential metabolic processes.
Antimicrobial Activity:
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
These results suggest that this compound is particularly effective against E. coli and P. aeruginosa, which are critical targets in clinical settings.
Medicine
The compound is being explored for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Study: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in cell cultures, suggesting its use in treating conditions such as arthritis or other inflammatory disorders.
Anticancer Activity:
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
These findings indicate that the compound may serve as a potential lead in developing new cancer therapies.
Industry
In the industrial sector, this compound is utilized in producing organic semiconductors and corrosion inhibitors. Its chemical properties make it suitable for applications requiring stability and reactivity under various conditions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- Carboxamide vs.
- Substituent Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment on the thiophene ring, whereas sulfonyl or amino substituents (e.g., in and ) introduce stronger electronic perturbations .
Biological Activity
3-Chloro-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anti-inflammatory properties. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a thiophene ring, with a chlorine atom at the 3-position and a methyl group at the 4-position, contributing to its unique chemical reactivity and biological profile. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. This mechanism has been demonstrated in various studies, showcasing its efficacy against a range of bacterial strains.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and pathways, which may contribute to its potential use in treating inflammatory conditions.
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial activity. For instance, one study reported an EC50 value indicating effective inhibition of bacterial growth at low concentrations. The following table summarizes some findings related to its antimicrobial potency:
| Compound | Concentration (mg/L) | Control Efficacy (%) |
|---|---|---|
| This compound | 10 | 55 |
| This compound | 100 | 74 |
| This compound | 200 | 82 |
These results highlight the compound's potential as an effective antimicrobial agent against various pathogens .
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce inflammatory markers. For example, it has been observed to lower levels of TNF-alpha and IL-6 in cell cultures, suggesting its utility in managing inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent investigation assessed the efficacy of this compound against several Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
- Anti-inflammatory Research : Another study focused on the compound's effects on macrophage activation. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound, underscoring its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Cl at C3, CH₃ at C4 | High | Moderate |
| 4-Methylthiophene-2-carboxamide | No Cl substitution | Moderate | Low |
| 3-Chloro-2-thiophenecarboxamide | Cl at C3 | Moderate | Low |
This comparison illustrates that the presence of both chlorine and methyl groups significantly enhances the biological activities of this compound compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
